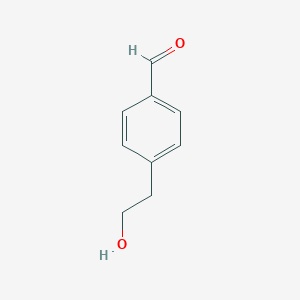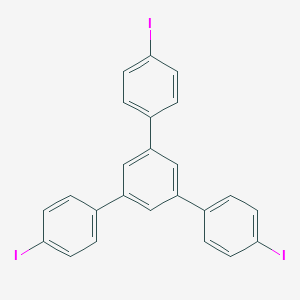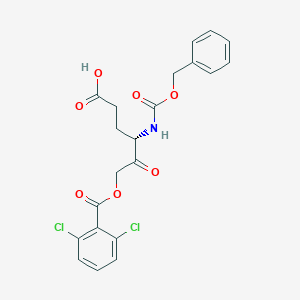
N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate, also known as Z-Asp-OMe-DCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aspartic acid and has been shown to exhibit several interesting biochemical and physiological effects.
科学的研究の応用
N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of proteomics, where it is used as a protease inhibitor. Specifically, N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB has been shown to inhibit the activity of caspases, a family of proteases that play a critical role in programmed cell death. This inhibition has been used to study the role of caspases in various biological processes, including apoptosis and inflammation.
作用機序
The mechanism of action of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB involves the formation of a covalent bond between the inhibitor and the active site of the protease. This covalent bond prevents the protease from carrying out its normal function, leading to inhibition of its activity. The specificity of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB for caspases is due to the presence of the aspartic acid residue, which is recognized by the active site of caspases.
Biochemical and Physiological Effects:
N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB has been shown to exhibit several interesting biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been shown to have anti-inflammatory effects in animal models of inflammation. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the inflammatory response.
実験室実験の利点と制限
One of the main advantages of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB is its specificity for caspases. This specificity allows for the selective inhibition of caspase activity, which is important for studying the role of caspases in various biological processes. However, one limitation of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB is its relatively low potency compared to other caspase inhibitors. This can make it difficult to achieve complete inhibition of caspase activity in some experimental systems.
将来の方向性
There are several future directions related to N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB that are worth exploring. One area of interest is the development of more potent caspase inhibitors based on the structure of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB. Another area of interest is the use of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB as a tool for studying the role of caspases in various disease states, including cancer and neurodegenerative diseases. Finally, the anti-inflammatory effects of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB could be further explored for potential therapeutic applications in inflammatory diseases.
合成法
The synthesis of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB involves the reaction of aspartic acid with methyl chloroformate to form the corresponding methyl ester. The resulting ester is then reacted with 2,6-dichlorobenzoyl chloride to form the final product. The synthesis is typically carried out under anhydrous conditions and requires careful control of temperature and reaction times to ensure high yields and purity of the final product.
特性
CAS番号 |
153088-75-6 |
|---|---|
製品名 |
N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate |
分子式 |
C21H19Cl2NO7 |
分子量 |
468.3 g/mol |
IUPAC名 |
(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1 |
InChIキー |
PJUJOVPKUAZVRY-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
同義語 |
alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate Z-6AA 2,6-diClBzA Z-Asp-CH2OC(O)-2,6-Cl2Ph |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




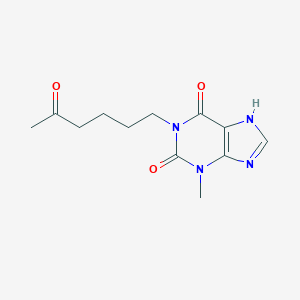



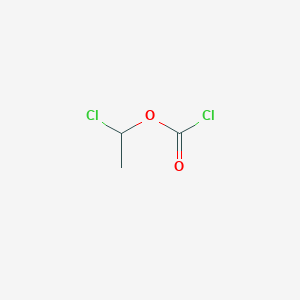
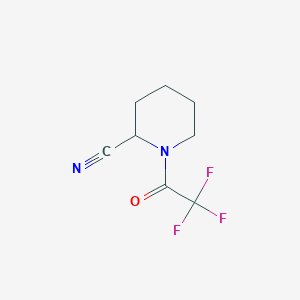
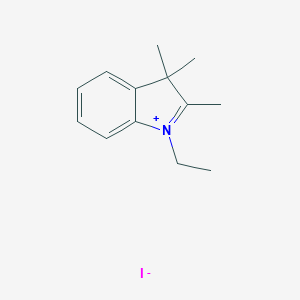


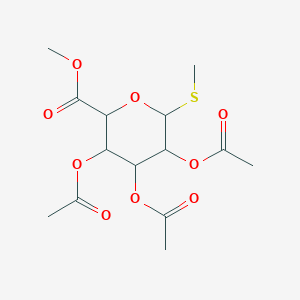
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
